molecular formula C16H26ClNO2 B015283 (-)-Tramadol Hydrochloride CAS No. 148229-79-2

(-)-Tramadol Hydrochloride

Cat. No.: B015283
CAS No.: 148229-79-2
M. Wt: 299.83 g/mol
InChI Key: PPKXEPBICJTCRU-KUARMEPBSA-N
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Description

(-)-Tramadol Hydrochloride: is a synthetic opioid analgesic used primarily for the treatment of moderate to severe pain. It is the enantiomer of Tramadol, meaning it is one of two mirror-image forms of the molecule. This compound is known for its dual mechanism of action, involving both opioid receptor agonism and inhibition of norepinephrine and serotonin reuptake, making it effective for pain relief.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (-)-Tramadol Hydrochloride typically involves the following steps:

    Mannich Reaction: The initial step involves a Mannich reaction between cyclohexanone, formaldehyde, and dimethylamine to form a Mannich base.

    Reduction: The Mannich base is then reduced using a reducing agent such as sodium borohydride to yield the racemic mixture of Tramadol.

    Resolution: The racemic mixture is resolved into its enantiomers using chiral resolution techniques, often involving the formation of diastereomeric salts with chiral acids.

    Hydrochloride Formation: The final step involves converting the resolved (-)-Tramadol into its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (-)-Tramadol Hydrochloride can undergo oxidation reactions, typically resulting in the formation of N-oxide derivatives.

    Reduction: Reduction reactions can convert the ketone group in the molecule to an alcohol group.

    Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Alkyl halides or acyl chlorides are often used in substitution reactions.

Major Products:

    Oxidation: N-oxide derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted amine derivatives.

Scientific Research Applications

Chemistry:

    Synthesis of Derivatives: (-)-Tramadol Hydrochloride is used as a starting material for the synthesis of various derivatives with potential pharmaceutical applications.

Biology:

    Neurotransmitter Studies: It is used in research to study the effects of neurotransmitter reuptake inhibition.

Medicine:

    Pain Management: Widely used in clinical research for developing new pain management therapies.

    Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion properties.

Industry:

    Pharmaceutical Manufacturing: Used in the production of pain relief medications.

Mechanism of Action

Opioid Receptor Agonism: (-)-Tramadol Hydrochloride binds to the μ-opioid receptors in the central nervous system, mimicking the effects of endogenous opioids and providing pain relief.

Inhibition of Norepinephrine and Serotonin Reuptake: It inhibits the reuptake of norepinephrine and serotonin, increasing their levels in the synaptic cleft and enhancing their analgesic effects.

Molecular Targets and Pathways:

    μ-Opioid Receptors: Primary target for its analgesic effects.

    Norepinephrine and Serotonin Transporters: Inhibition leads to increased neurotransmitter levels.

Comparison with Similar Compounds

    Tramadol: The racemic mixture containing both enantiomers.

    Oxycodone: Another opioid analgesic with a different chemical structure but similar pain-relieving properties.

    Hydrocodone: Similar to oxycodone, used for pain relief and cough suppression.

Uniqueness:

    Dual Mechanism: Unlike many other opioids, (-)-Tramadol Hydrochloride has a dual mechanism of action, making it effective for both nociceptive and neuropathic pain.

    Lower Abuse Potential: It has a lower potential for abuse compared to other opioids like oxycodone and hydrocodone, making it a safer option for long-term pain management.

Properties

IUPAC Name

(1S,2S)-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO2.ClH/c1-17(2)12-14-7-4-5-10-16(14,18)13-8-6-9-15(11-13)19-3;/h6,8-9,11,14,18H,4-5,7,10,12H2,1-3H3;1H/t14-,16+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPKXEPBICJTCRU-KUARMEPBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1CCCCC1(C2=CC(=CC=C2)OC)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C[C@@H]1CCCC[C@]1(C2=CC(=CC=C2)OC)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36282-47-0
Record name tramadol hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759105
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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